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Compound of Interest

Compound Name: Acid-PEG14-t-butyl ester

Cat. No.: B12426166

In-Depth Technical Guide: Acid-PEG14-t-butyl
Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Acid-PEG14-t-butyl ester, a
heterobifunctional polyethylene glycol (PEG) linker critical in bioconjugation and drug delivery
systems. This document outlines its molecular characteristics, provides detailed experimental
protocols for its use, and illustrates its application in the synthesis of Antibody-Drug Conjugates
(ADCs).

Core Molecular Attributes

Acid-PEG14-t-butyl ester is a versatile chemical tool featuring a discrete PEG linker with
fourteen ethylene glycol units. This structure imparts hydrophilicity to conjugates, which can
enhance the solubility and stability of attached molecules, such as poorly water-soluble drugs.
[1] The molecule is functionalized with a terminal carboxylic acid on one end and a t-butyl
protected carboxyl group on the other, allowing for sequential and controlled conjugation
reactions.
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Property Value Source(s)
Molecular Weight 790.9 g/mol [2][3]

Molecular Formula C36H70018 [2]

Purity Typically 295% [2]

PEG Units 14 Inferred from Name
Storage Condition -20°C [2]

Chemical Structure and Reactivity

The defining feature of Acid-PEG14-t-butyl ester is its orthogonal reactivity. The terminal
carboxylic acid can be readily conjugated to primary amine groups using standard carbodiimide
chemistry to form a stable amide bond. The other terminus is protected by a t-butyl ester, which
is stable under these conditions but can be selectively removed under acidic conditions to
reveal a second carboxylic acid for further modification.

Key Experimental Protocols

The following protocols are representative methodologies for the deprotection and conjugation
of Acid-PEG14-t-butyl ester and similar PEG linkers.

Protocol 1: Deprotection of the t-butyl Ester Group

This procedure unveils the second carboxylic acid, making it available for subsequent
reactions.

Materials:

Acid-PEG14-t-butyl ester

Dichloromethane (DCM)

Trifluoroacetic acid (TFA)

Ice bath
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e Rotary evaporator
e Toluene
Methodology:

e Dissolve the Acid-PEG14-t-butyl ester in dichloromethane (DCM) to a concentration of 0.1-
0.2 M.

e Cool the solution to 0°C using an ice bath.
» Add trifluoroacetic acid (TFA) to the solution for a final concentration of 20-50% (v/v).
 Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

o Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid
Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed
(typically 1-2 hours).

e Upon completion, remove the DCM and excess TFA using a rotary evaporator.

o To remove residual TFA, co-evaporate the residue with toluene three times. The resulting
deprotected PEG linker can be used in the next step.

Protocol 2: Amide Bond Formation with a Primary Amine

This protocol describes the conjugation of the free carboxylic acid of the PEG linker to a
molecule containing a primary amine (e.g., a protein, peptide, or small molecule drug).

Materials:

PEG linker with a free carboxylic acid

Amine-containing molecule

N,N-Dimethylformamide (DMF) or other suitable anhydrous solvent

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
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e N-hydroxysuccinimide (NHS) (optional, for improved efficiency)
e Reaction vessel under an inert atmosphere (e.g., argon or nitrogen)

Methodology:

Dissolve the PEG linker with the free carboxylic acid in anhydrous DMF.

e Add 1.5 equivalents of EDC and 1.1 equivalents of NHS to the solution. Stir for 15 minutes at
room temperature to activate the carboxylic acid.

» In a separate vessel, dissolve the amine-containing molecule in anhydrous DMF.

e Add the solution of the amine-containing molecule to the activated PEG linker solution.
» Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C.

o Monitor the reaction progress by TLC or LC-MS.

» Upon completion, the reaction mixture can be purified using appropriate chromatographic
techniques, such as size-exclusion or reversed-phase chromatography, to isolate the desired
conjugate.

Application in Antibody-Drug Conjugate (ADC)
Synthesis

Acid-PEG14-t-butyl ester and similar linkers are integral to the construction of ADCs. The
PEG spacer enhances the pharmacokinetic properties of the ADC, and the dual-ended
reactivity allows for the precise connection of a cytotoxic payload to an antibody. The following
workflow outlines the general process.
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Caption: Workflow for Antibody-Drug Conjugate (ADC) Synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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